碳酸锶

概述

描述

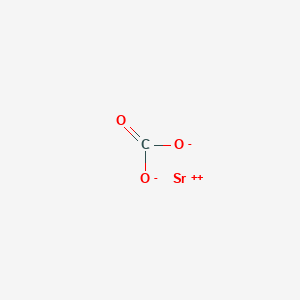

碳酸锶是一种白色或灰色粉末,天然存在于矿物菱锶矿中 。它是锶的碳酸盐,化学式为SrCO₃。 这种化合物无味、无嗅,几乎不溶于水 。 碳酸锶广泛应用于各种工业应用中,包括玻璃、陶瓷和烟火产品的生产 .

科学研究应用

碳酸锶具有许多科学研究应用,包括:

准备方法

碳酸锶可以通过天然和合成方法制备。合成制备方法包括:

-

黑灰法: : 该方法涉及在高温(1100–1300°C)下将天青石(硫酸锶)与焦炭一起焙烧,形成硫化锶 。 反应如下: [ \text{SrSO}4 + 2\text{C} \rightarrow \text{SrS} + 2\text{CO}_2 ] 然后,将硫化锶与二氧化碳或碳酸钠反应,沉淀出碳酸锶 {_svg_5}: [ \text{SrS} + \text{H}2\text{O} + \text{CO}_2 \rightarrow \text{SrCO}_3 + \text{H}_2\text{S} ] [ \text{SrS} + \text{Na}_2\text{CO}_3 \rightarrow \text{SrCO}_3 + \text{Na}_2\text{S} ]

-

直接转化法: : 在此方法中,天青石用碳酸钠和蒸汽处理,形成碳酸锶 {_svg_6}。 然后用盐酸处理混合物以溶解碳酸锶,随后用二氧化碳或碳酸钠重新沉淀 .

化学反应分析

碳酸锶会发生各种化学反应,包括:

-

与酸的反应: : 碳酸锶与酸反应生成锶盐和二氧化碳 。例如,与盐酸反应: [ \text{SrCO}3 + 2\text{HCl} \rightarrow \text{SrCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

-

热分解: : 碳酸锶在加热时分解生成氧化锶和二氧化碳 {_svg_9}: [ \text{SrCO}3 \rightarrow \text{SrO} + \text{CO}_2 ]

-

与氯化铵的反应: : 碳酸锶可溶于氯化铵,形成氯化锶和碳酸铵 {_svg_10}.

相似化合物的比较

碳酸锶类似于其他碱土金属碳酸盐,例如碳酸钙、碳酸钡和碳酸镁 。 碳酸锶独具一格,它能够在烟火中产生红色火焰,而碳酸钙或碳酸镁却没有这种现象 。 此外,碳酸锶在骨再生和药物递送方面具有特定的应用,而其同类物质则没有这些应用 .

类似化合物

- 碳酸钙 (CaCO₃)

- 碳酸钡 (BaCO₃)

- 碳酸镁 (MgCO₃)

- 碳酸镭 (RaCO₃)

属性

CAS 编号 |

1633-05-2 |

|---|---|

分子式 |

CH2O3Sr |

分子量 |

149.64 g/mol |

IUPAC 名称 |

strontium;carbonate |

InChI |

InChI=1S/CH2O3.Sr/c2-1(3)4;/h(H2,2,3,4); |

InChI 键 |

UKCFNZXJZBAZFS-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].[Sr+2] |

规范 SMILES |

C(=O)(O)O.[Sr] |

颜色/形态 |

WHITE POWDER Colorless or white rhombic crystalline solid transforming to hexagonal above 926 °C White orthorhombic crystals White crystalline powde |

密度 |

3.5 g/cu-cm 3.5 g/cm³ |

熔点 |

1494 °C |

| 1633-05-2 | |

物理描述 |

Dry Powder; Other Solid White odorless solid; [Merck Index] Colorless or white odorless hygroscopic solid; [HSDB] White odorless powder; [MSDSonline] WHITE ODOURLESS POWDER. |

溶解度 |

11 MG/L OF WATER AT 18 °C; 650 MG/L OF WATER AT 100 °C Sol in ammonium salts Sol in dilute acids SOL IN 100,000 PARTS WATER; IN ABOUT 1000 PARTS WATER SATURATED WITH CARBON DIOXIDE. Soluble in acids, carbonated water, and solutions of ammonium salts Solubility in water, g/100ml at 18 °C: 0.011 (very poor) |

同义词 |

strontianite strontium carbonate |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of strontium carbonate?

A1: Strontium carbonate has the molecular formula SrCO3 and a molecular weight of 147.63 g/mol.

Q2: What are some key spectroscopic characteristics of strontium carbonate?

A2: Infrared spectroscopy (FTIR) reveals characteristic bands related to carbonate groups in strontium carbonate. [] X-ray diffraction (XRD) analysis confirms the crystalline structure of strontium carbonate, typically orthorhombic. [, , ]

Q3: How does the crystal structure of strontium carbonate affect its properties?

A3: The orthorhombic crystal structure of strontium carbonate significantly influences its properties, such as its piezoelectric behavior. For example, oriented strontium carbonate nanocrystals within collagen films exhibit enhanced piezoelectric properties compared to individual components, highlighting the synergistic effect of the organized structure. []

Q4: What are the primary applications of strontium carbonate?

A4: Strontium carbonate finds use in diverse applications, including:

- Pyrotechnics: It imparts a vibrant red color to fireworks and flares. []

- Electronics: A vital component in manufacturing ceramic capacitors and other electronic components. []

- Ceramics and Glass: Used in producing specialized glass for TV screens and as a glaze in ceramics. [, , ]

Q5: How does strontium carbonate contribute to the performance of high-temperature filtration filters?

A5: Adding strontium carbonate to silicon carbide ceramic compositions improves the porosity and strength of high-temperature filtration filters. [] The strontium carbonate likely acts as a sintering aid, promoting densification and enhancing the filter's microstructure.

Q6: What is the role of strontium carbonate in composite propellants?

A6: Strontium carbonate acts as an additive in AP/HTPB-based composite propellants, effectively reducing the burning rate. [] This effect is attributed to increased decomposition temperatures and activation energy of ammonium perchlorate (AP) in the presence of strontium carbonate.

Q7: How does the morphology of strontium carbonate particles affect its applications?

A7: The size and shape of strontium carbonate particles influence its performance in various applications. For instance, needle-shaped strontium carbonate microparticles dispersed in organic solvents are desirable for producing polymer films with reduced birefringence, which is crucial for optical applications. [, , ]

Q8: What are the common methods for producing high-purity strontium carbonate?

A8: Several methods exist for producing high-purity strontium carbonate, including:

- Carbon Reduction Method: Celestite ore (SrSO4) is reduced using carbon, followed by purification steps. [, ]

- Double Decomposition Method: Reacting celestite with sodium carbonate to yield strontium carbonate. [, ]

- Acid Dissolution and NaOH Method: Utilizing acid dissolution of raw materials followed by precipitation with sodium hydroxide. [, ]

Q9: How can the production of strontium carbonate be made more environmentally friendly?

A9: Several approaches promote cleaner production of strontium carbonate:

- Recycling Waste Water: Implementing methods to treat and reuse wastewater from the production process. []

- Utilizing By-products: Converting hydrogen sulfide, a common by-product, into valuable products like sodium sulfite. [, ]

- Optimizing Existing Processes: Improving process efficiency and reducing waste generation through technological advancements. [, ]

Q10: How can the particle size and morphology of strontium carbonate be controlled during synthesis?

A10: Various factors influence the particle size and morphology of synthesized strontium carbonate, including:

- Additives: Employing additives like EDTA can promote the formation of spherical nanoparticles with a narrow size distribution. [, ]

- Reaction Conditions: Adjusting parameters like temperature, pH, and reactant concentrations can significantly impact particle characteristics. [, , ]

- Ultrasonic Irradiation: Utilizing ultrasonic waves during synthesis can facilitate the formation of nanometer-sized spherical strontium carbonate particles. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。